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Compound of Interest

Compound Name: 3-Chloropropionyl chloride

Cat. No.: B058127 Get Quote

For researchers and professionals in drug development and chemical analysis, a thorough

understanding of the spectroscopic characteristics of a molecule is paramount for its

identification, purity assessment, and structural elucidation. This guide provides a detailed

comparison of the spectroscopic properties of 3-chloropropionamide against its non-

halogenated counterpart, propanamide, and its isomeric form, 2-chloropropionamide. The data

presented is supported by experimental protocols and visualized workflows to offer a practical

resource for laboratory applications.

Executive Summary
3-Chloropropionamide (C₃H₆ClNO) is a halogenated amide with a molecular weight of 107.54

g/mol .[1][2] Its spectroscopic signature is significantly influenced by the presence of the

electronegative chlorine atom, which induces notable shifts in Nuclear Magnetic Resonance

(NMR) spectra and dictates characteristic fragmentation patterns in Mass Spectrometry (MS).

Infrared (IR) spectroscopy further allows for the identification of its key functional groups. This

guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data for 3-chloropropionamide and

compare it with propanamide and 2-chloropropionamide to highlight these distinguishing

features.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-chloropropionamide and its

selected alternatives.
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¹H NMR Spectral Data
Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS)

Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

3-Chloropropionamide
~2.8 ppm (t, 2H, -CH₂-CO-), ~3.7 ppm (t, 2H, Cl-

CH₂-), ~6.0-7.5 ppm (br s, 2H, -NH₂)

Propanamide
~1.1 ppm (t, 3H, CH₃-), ~2.2 ppm (q, 2H, -CH₂-

CO-), ~5.5-7.0 ppm (br s, 2H, -NH₂)

2-Chloropropionamide
~1.7 ppm (d, 3H, CH₃-), ~4.5 ppm (q, 1H, Cl-

CH-), ~6.0-7.5 ppm (br s, 2H, -NH₂)[3]

¹³C NMR Spectral Data
Solvent: Deuterated Chloroform (CDCl₃) or Polysol Reference: Tetramethylsilane (TMS)[4]

Compound Chemical Shift (δ) ppm, Assignment

3-Chloropropionamide
~39 ppm (-CH₂-CO-), ~41 ppm (Cl-CH₂-), ~173

ppm (-CO-NH₂)

Propanamide
~10 ppm (CH₃-), ~31 ppm (-CH₂-CO-), ~177

ppm (-CO-NH₂)[5]

2-Chloropropionamide
~22 ppm (CH₃-), ~54 ppm (Cl-CH-), ~172 ppm

(-CO-NH₂)

Infrared (IR) Spectral Data
Technique: KBr Pellet or Nujol Mull
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Compound
Key Vibrational Frequencies (cm⁻¹) and
Assignments

3-Chloropropionamide

~3400-3200 (N-H stretch), ~1660 (C=O stretch,

Amide I), ~1630 (N-H bend, Amide II), ~750 (C-

Cl stretch)

Propanamide

~3350 & 3180 (N-H stretch), ~1650 (C=O

stretch, Amide I), ~1630 (N-H bend, Amide II)[6]

[7]

2-Chloropropionamide

~3400-3200 (N-H stretch), ~1655 (C=O stretch,

Amide I), ~1625 (N-H bend, Amide II), ~780 (C-

Cl stretch)

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

Compound
Molecular Ion (M⁺) m/z, Key Fragment
Ions m/z (Relative Intensity)

3-Chloropropionamide 107/109 (M⁺, ~3:1), 72 ([M-Cl]⁺), 44 ([CONH₂]⁺)

Propanamide 73 (M⁺), 44 ([CONH₂]⁺)

2-Chloropropionamide 107/109 (M⁺, ~3:1), 72 ([M-Cl]⁺), 44 ([CONH₂]⁺)

Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized

protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the amide in about 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[1]

Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) is used.
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Acquisition Parameters (¹H NMR):

Number of scans: 16-64

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: 0-12 ppm

Acquisition Parameters (¹³C NMR):

Number of scans: 1024 or more

Relaxation delay: 2-5 seconds

Pulse width: 30-45°

Spectral width: 0-200 ppm

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent

peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):

Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.

Press the mixture into a transparent pellet using a hydraulic press.

Sample Preparation (Nujol Mull):

Grind a small amount of the solid sample in an agate mortar.

Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.

Spread the mull between two salt plates (e.g., NaCl or KBr).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition:

Record a background spectrum of the empty sample holder (for KBr) or salt plates with

Nujol.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background.

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by Gas Chromatography

(GC) for volatile compounds.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

Workflow and Pathway Diagrams
To visualize the process of spectroscopic characterization, the following diagrams are provided.
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General Workflow for Spectroscopic Characterization
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Caption: Workflow for Spectroscopic Characterization.
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Predicted EI-MS Fragmentation of 3-Chloropropionamide
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Caption: EI-MS Fragmentation of 3-Chloropropionamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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